molecular formula C8H9ClO2S B3273118 1-Phenyl-ethanesulfonyl chloride CAS No. 58032-85-2

1-Phenyl-ethanesulfonyl chloride

Cat. No. B3273118
CAS RN: 58032-85-2
M. Wt: 204.67 g/mol
InChI Key: QONVWLTTWDJSHM-UHFFFAOYSA-N
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Description

1-Phenyl-ethanesulfonyl chloride is a chemical compound with a molecular weight of 128.58 . It is used in various chemical reactions and has significant applications in the field of chemistry .


Synthesis Analysis

The synthesis of similar compounds like 2-(trimethylsilyl)ethanesulfonyl chloride (SES-Cl) involves the use of a primary or secondary amine and a base, typically a tertiary amine or sodium hydride . An alternate procedure using silver cyanide has been used to improve yields in difficult protections .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the search results, similar compounds like Methanesulfonyl chloride are known to be highly reactive and function as a source of the “CH3SO2+” synthon . They are used to give methanesulfonates by reacting with alcohols in the presence of a non-nucleophilic base .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 128.58 . Other physical and chemical properties such as melting point, boiling point, and density are not explicitly mentioned in the search results.

Safety and Hazards

While specific safety and hazard information for 1-Phenyl-ethanesulfonyl chloride is not detailed in the search results, similar compounds like Ethanesulfonyl chloride are considered hazardous according to the 2012 OSHA Hazard Communication Standard . They are classified as flammable liquids, acute oral toxicity, acute inhalation toxicity - dusts and mists, skin corrosion/irritation, and serious eye damage/eye irritation .

properties

IUPAC Name

1-phenylethanesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClO2S/c1-7(12(9,10)11)8-5-3-2-4-6-8/h2-7H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QONVWLTTWDJSHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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